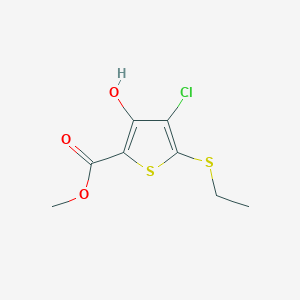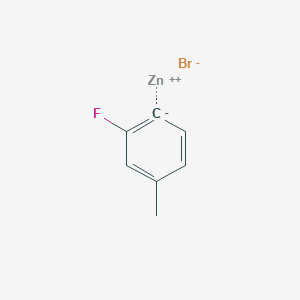![molecular formula C6F10O2S3 B12064072 Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)
Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le trisulfure de bis[1,2,2,2-tétrafluoro-1-(fluorocarbonyl)éthyl] est un composé organique fluoré de formule moléculaire C6F10O2S3. Il est connu pour sa structure unique, qui comprend de multiples atomes de fluor et une liaison trisulfure.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation du trisulfure de bis[1,2,2,2-tétrafluoro-1-(fluorocarbonyl)éthyl] implique généralement la réaction de précurseurs fluorés dans des conditions contrôlées. Une méthode courante implique la réaction du 1,2,2,2-tétrafluoro-1-(fluorocarbonyl)éthane avec des sources de soufre en présence d’un catalyseur. La réaction est réalisée sous atmosphère inerte pour empêcher les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la distillation et la recristallisation pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le trisulfure de bis[1,2,2,2-tétrafluoro-1-(fluorocarbonyl)éthyl] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent rompre la liaison trisulfure, conduisant à la formation de thiols.
Substitution : Les atomes de fluor du composé peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les nucléophiles tels que les amines ou les alcools peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et disulfures.
Substitution : Dérivés fluorés avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, le trisulfure de bis[1,2,2,2-tétrafluoro-1-(fluorocarbonyl)éthyl] est utilisé comme bloc de construction pour la synthèse de composés fluorés plus complexes.
Biologie et médecine
La nature fluorée du composé en fait un candidat pour une utilisation en chimie médicinale, notamment dans la conception de médicaments présentant une stabilité métabolique et une biodisponibilité améliorées. Son potentiel en tant que précurseur de composés radiomarqués utilisés dans les études d’imagerie est également exploré.
Industrie
Dans l’industrie, le trisulfure de bis[1,2,2,2-tétrafluoro-1-(fluorocarbonyl)éthyl] est utilisé dans la production de matériaux spécialisés, notamment des polymères et des revêtements fluorés. Sa stabilité et sa résistance aux environnements chimiques difficiles en font un élément précieux dans les applications nécessitant des matériaux durables.
Applications De Recherche Scientifique
Chemistry
In chemistry, Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide is used as a building block for the synthesis of more complex fluorinated compounds
Biology and Medicine
The compound’s fluorinated nature makes it a candidate for use in medicinal chemistry, particularly in the design of drugs with improved metabolic stability and bioavailability. Its potential as a precursor for radiolabeled compounds used in imaging studies is also being explored.
Industry
In industry, this compound is used in the production of specialty materials, including fluorinated polymers and coatings. Its stability and resistance to harsh chemical environments make it valuable in applications requiring durable materials.
Mécanisme D'action
Le mécanisme par lequel le trisulfure de bis[1,2,2,2-tétrafluoro-1-(fluorocarbonyl)éthyl] exerce ses effets est principalement dû à sa capacité à introduire des atomes de fluor dans les molécules cibles. Les atomes de fluor peuvent modifier de manière significative les propriétés électroniques et stériques des molécules, affectant leur réactivité et leurs interactions avec les cibles biologiques. La liaison trisulfure peut également participer à des réactions redox, influençant davantage le comportement du composé dans les systèmes chimiques et biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Ethane, 1,1,2,2-tétrafluoro- : Un composé fluoré plus simple avec moins d’atomes de fluor et aucune liaison trisulfure.
Difluoro bis[1,2,2,2-tétrafluoro-1-(trifluorométhyl)éthyl] soufre : Un composé apparenté avec un groupe fonctionnel sulfuré différent.
Unicité
Le trisulfure de bis[1,2,2,2-tétrafluoro-1-(fluorocarbonyl)éthyl] est unique en raison de sa combinaison de multiples atomes de fluor et d’une liaison trisulfure. Cette structure confère des propriétés chimiques distinctes, telles qu’une grande stabilité et une grande réactivité, ce qui en fait un élément précieux pour des applications spécialisées dans divers domaines.
Propriétés
Formule moléculaire |
C6F10O2S3 |
|---|---|
Poids moléculaire |
390.2 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)trisulfanyl]propanoyl fluoride |
InChI |
InChI=1S/C6F10O2S3/c7-1(17)3(9,5(11,12)13)19-21-20-4(10,2(8)18)6(14,15)16 |
Clé InChI |
SYFUSTJWSZWNNJ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(F)SSSC(C(=O)F)(C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetamido-2-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12063992.png)

![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)





![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)

![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)



